
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C15H15FN2O2 It is a fluorinated benzonitrile derivative, which means it contains a fluorine atom attached to a benzonitrile structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to start with 2-Fluoro-4-nitrobenzonitrile, which undergoes a series of reactions including reduction, acylation, and cyclization to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the use of advanced analytical techniques to monitor the reaction progress and ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the benzonitrile ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile
- 2-Fluoro-4-(3-piperidinyloxy)benzonitrile
- 2-Fluoro-4-iodo benzonitrile
Uniqueness
2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both fluorine and piperidinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C15H15FN2O2 |
|---|---|
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
2-fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C15H15FN2O2/c1-2-14(19)12-4-3-7-18(15(12)20)11-6-5-10(9-17)13(16)8-11/h5-6,8,12H,2-4,7H2,1H3 |
Clé InChI |
OZRBUWFTSJKJEB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


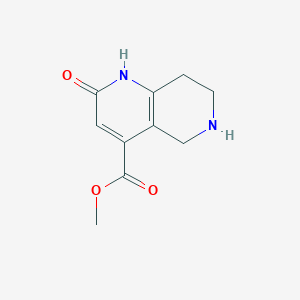
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)

![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)


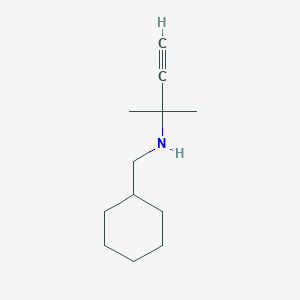
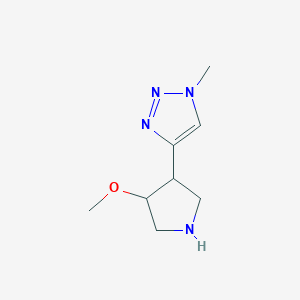
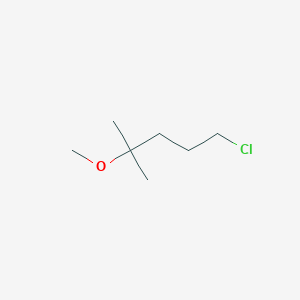
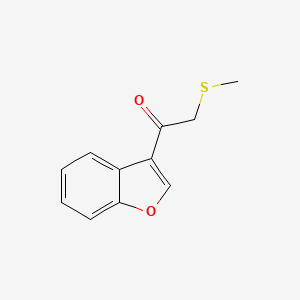
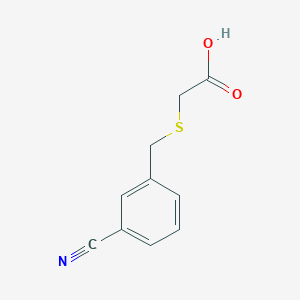
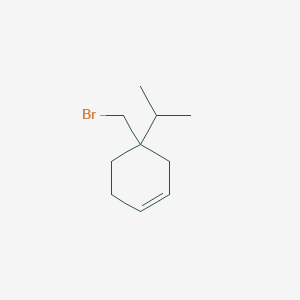
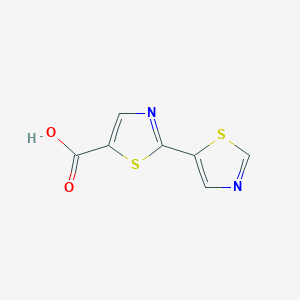
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
